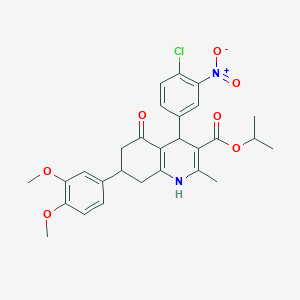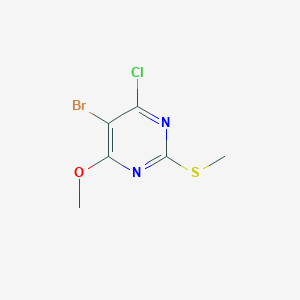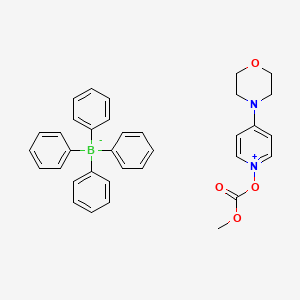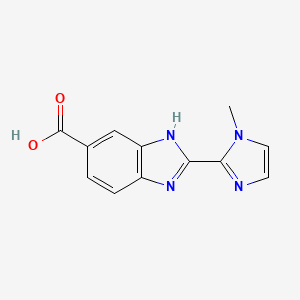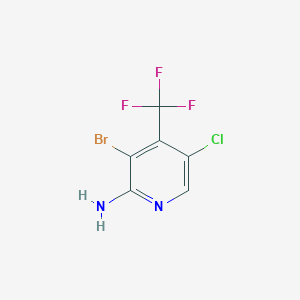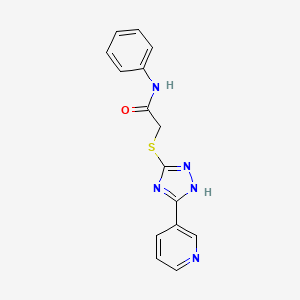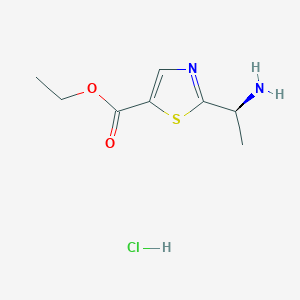
(S)-Ethyl 2-(1-aminoethyl)thiazole-5-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Ethyl 2-(1-aminoethyl)thiazole-5-carboxylate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine It is characterized by its thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 2-(1-aminoethyl)thiazole-5-carboxylate hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor containing sulfur and nitrogen atoms.
Introduction of the Aminoethyl Group: The aminoethyl group is introduced through a substitution reaction, where an appropriate amine is reacted with the thiazole ring.
Esterification: The carboxylate group is esterified using ethanol to form the ethyl ester.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Ethyl 2-(1-aminoethyl)thiazole-5-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-Ethyl 2-(1-aminoethyl)thiazole-5-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (S)-2-(1-aminoethyl)thiazole-5-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 2-(1-aminoethyl)thiazole-4-carboxylate: Similar structure but with the carboxylate group at the 4-position instead of the 5-position.
Uniqueness
(S)-Ethyl 2-(1-aminoethyl)thiazole-5-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity.
Eigenschaften
Molekularformel |
C8H13ClN2O2S |
|---|---|
Molekulargewicht |
236.72 g/mol |
IUPAC-Name |
ethyl 2-[(1S)-1-aminoethyl]-1,3-thiazole-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H12N2O2S.ClH/c1-3-12-8(11)6-4-10-7(13-6)5(2)9;/h4-5H,3,9H2,1-2H3;1H/t5-;/m0./s1 |
InChI-Schlüssel |
NXEIZHIBRKBBSX-JEDNCBNOSA-N |
Isomerische SMILES |
CCOC(=O)C1=CN=C(S1)[C@H](C)N.Cl |
Kanonische SMILES |
CCOC(=O)C1=CN=C(S1)C(C)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


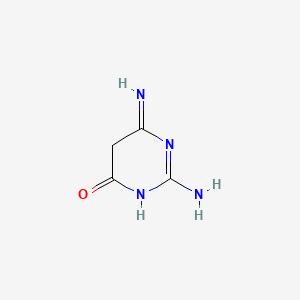

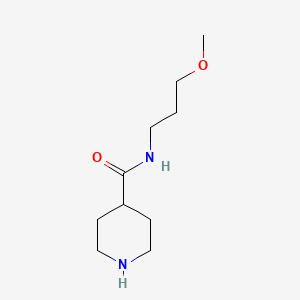
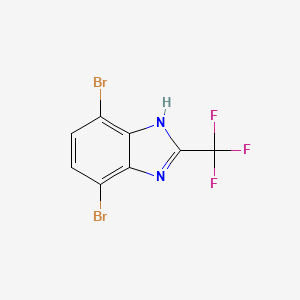
![12H-Indolo[2,3-a]quinolizin-5-ium](/img/structure/B11772088.png)

